molecular formula C18H21N3O3 B7438797 3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid

3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid

Numéro de catalogue B7438797
Poids moléculaire: 327.4 g/mol
Clé InChI: RJHPYHZAJZEXOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid, also known as DPP-IV inhibitor, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that is involved in the regulation of blood glucose levels.

Mécanisme D'action

3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid inhibitor works by binding to the active site of this compound, which prevents the enzyme from cleaving incretin hormones such as GLP-1 and GIP. This leads to an increase in the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. The net effect is improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. It also reduces the rate of gastric emptying, which slows down the absorption of glucose from the intestine. Additionally, this compound inhibitor has been shown to improve pancreatic beta-cell function and reduce insulin resistance.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid inhibitor in lab experiments include its potent and specific inhibition of this compound, its ability to increase the levels of GLP-1 and GIP, and its potential therapeutic applications in the treatment of type 2 diabetes mellitus. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.

Orientations Futures

There are several future directions for the research on 3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid inhibitor. One direction is to explore its potential therapeutic applications in other diseases such as obesity and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of this compound that have fewer side effects and are more cost-effective. Additionally, the use of this compound inhibitor in combination with other antidiabetic drugs could be explored to improve glycemic control in patients with type 2 diabetes mellitus.
Conclusion:
In conclusion, this compound, also known as this compound inhibitor, is a potent inhibitor of this compound that has potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of this compound, which leads to an increase in the levels of incretin hormones such as GLP-1 and GIP. This compound inhibitor has several biochemical and physiological effects, including the stimulation of insulin secretion and the reduction of glucagon secretion. While there are advantages to using this compound inhibitor in lab experiments, there are also limitations that need to be considered. Further research is needed to explore the potential therapeutic applications of this compound inhibitor in other diseases and to develop more potent and selective inhibitors of this compound.

Méthodes De Synthèse

The synthesis of 3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid inhibitor involves the reaction of 4,4-dimethyl-3-phenylpiperidine-1-carbonyl chloride with 3-aminopyrazole-5-carboxylic acid in the presence of a base. The reaction yields this compound, which is then purified by recrystallization.

Applications De Recherche Scientifique

3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the activity of this compound, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.

Propriétés

IUPAC Name

3-(4,4-dimethyl-3-phenylpiperidine-1-carbonyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-18(2)8-9-21(11-13(18)12-6-4-3-5-7-12)16(22)14-10-15(17(23)24)20-19-14/h3-7,10,13H,8-9,11H2,1-2H3,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHPYHZAJZEXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.